1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone
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Overview
Description
1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone is a compound belonging to the class of phenylpyrazoles. These compounds are known for their diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . The compound’s structure features a pyrazolo[3,4-d]pyrimidine core, which is a significant scaffold in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
The synthesis of 1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone involves several steps:
Initial Synthesis: The pyrazolo[3,4-d]pyrimidine core is synthesized through a condensation reaction involving appropriate precursors.
Functionalization: The core structure is then functionalized by introducing the phenyl and ethanone groups through reactions such as Suzuki coupling and subsequent treatment with trifluoroacetic acid.
Optimization: Reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone undergoes various chemical reactions:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone involves:
Comparison with Similar Compounds
1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone is compared with other similar compounds:
Similar Compounds: Compounds such as 4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one and other pyrazolo[3,4-d]pyrimidine derivatives.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
1-[3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-13(25)14-6-5-7-15(10-14)23-18-17-11-22-24(19(17)21-12-20-18)16-8-3-2-4-9-16/h2-12H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALLKOIZGEJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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